2'-Bromo-6'-fluoro-4'-hydroxyphenacyl bromide
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Overview
Description
2’-Bromo-6’-fluoro-4’-hydroxyphenacyl bromide is an organic compound with the molecular formula C8H5Br2FO2 It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and hydroxyl groups on the aromatic ring
Preparation Methods
The synthesis of 2’-Bromo-6’-fluoro-4’-hydroxyphenacyl bromide typically involves the bromination and fluorination of a suitable phenolic precursor. One common method involves the bromination of 2’-fluoro-4’-hydroxyacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2’-Bromo-6’-fluoro-4’-hydroxyphenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the phenacyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’-Bromo-6’-fluoro-4’-hydroxyphenacyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions, particularly those involving brominated and fluorinated aromatic compounds.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2’-Bromo-6’-fluoro-4’-hydroxyphenacyl bromide exerts its effects depends on its specific application. In biochemical assays, the compound may act as an inhibitor or activator of enzymes, interacting with specific amino acid residues in the active site. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target protein.
Comparison with Similar Compounds
2’-Bromo-6’-fluoro-4’-hydroxyphenacyl bromide can be compared with other similar compounds, such as:
2-Bromo-4’-hydroxyacetophenone: Lacks the fluorine atom, which may affect its reactivity and binding properties.
2-Bromo-5’-fluoro-2’-hydroxyacetophenone: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
2-Bromo-2’,4’-dihydroxyacetophenone: Contains an additional hydroxyl group, which can influence its solubility and reactivity.
The uniqueness of 2’-Bromo-6’-fluoro-4’-hydroxyphenacyl bromide lies in its specific combination of bromine, fluorine, and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5Br2FO2 |
---|---|
Molecular Weight |
311.93 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-6-fluoro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-7(13)8-5(10)1-4(12)2-6(8)11/h1-2,12H,3H2 |
InChI Key |
ZPFXBVQHBOEYTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CBr)Br)O |
Origin of Product |
United States |
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